

CCT369260: In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: CCT369260

Cat. No.: B2406010

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Abstract

CCT369260 is a potent and specific molecular glue degrader of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies.[1][2][3] Unlike traditional inhibitors that merely block the function of a target protein, **CCT369260** induces the degradation of BCL6 through the ubiquitin-proteasome pathway.[3] These application notes provide detailed protocols for in vitro assays to characterize the activity of **CCT369260**, including its binding affinity, cellular degradation potency, and anti-proliferative effects. A negative control compound, CCT393732, is recommended for use in parallel to ensure the specificity of the observed effects.[4]

Data Presentation

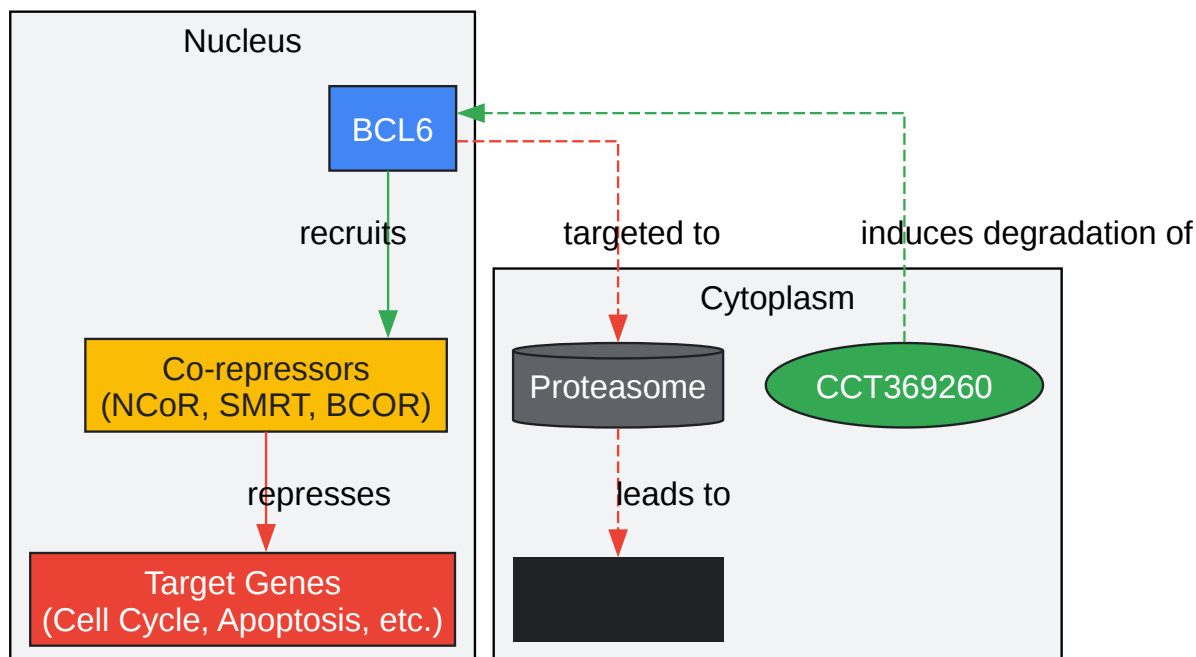
Biochemical and Cellular Activity of CCT369260

Assay Type	Parameter	Cell Line	Value (nM)	Reference
Biochemical Assay	IC50 (TR-FRET)	-	520	[4][5][6][7]
Cellular Degradation	DC50 (MSD)	OCI-Ly1	49	[4]
DC50 (MSD)	Karpas 422	62	[4]	
DC50 (Immunofluorescence)	SU-DHL-4	90	[4]	
Cellular Proliferation	GI50	OCI-Ly1	35	[4]
GI50	Karpas 422	27	[4]	
GI50	SU-DHL-4	92	[4]	
GI50	OCI-Ly3	1610	[4]	

- IC50 (Half-maximal inhibitory concentration): Concentration of the compound required to inhibit 50% of the target's activity in a biochemical assay.
- DC50 (Half-maximal degradation concentration): Concentration of the compound required to induce 50% degradation of the target protein in a cellular context.[4]
- GI50 (Half-maximal growth inhibition concentration): Concentration of the compound required to inhibit 50% of cell proliferation.

Signaling Pathway

BCL6 is a transcriptional repressor that plays a critical role in the germinal center B-cell response by repressing genes involved in cell cycle control, DNA damage response, and differentiation.[2][4][8] It achieves this by recruiting co-repressor complexes to its BTB domain. [4][8] **CCT369260** acts as a molecular glue, inducing the proteasomal degradation of BCL6, thereby alleviating the repression of its target genes and inhibiting the growth of BCL6-dependent lymphomas.[2]



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Caption: BCL6 signaling pathway and the mechanism of action of **CCT369260**.

Experimental Protocols

BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the ability of **CCT369260** to disrupt the protein-protein interaction between the BCL6 BTB domain and a co-repressor peptide.

Materials:

- Recombinant human BCL6 BTB domain protein
- Biotinylated co-repressor peptide (e.g., from SMRT)
- Europium-labeled anti-tag antibody (e.g., anti-GST)

- Streptavidin-conjugated acceptor fluorophore (e.g., APC)
- Assay buffer (e.g., PBS, 0.01% Tween-20, 0.1% BSA)
- **CCT369260** and CCT393732 (negative control)
- 384-well low-volume microplates
- TR-FRET plate reader

Procedure:

- Prepare a serial dilution of **CCT369260** and the negative control in assay buffer.
- Add the BCL6 protein and the biotinylated co-repressor peptide to the wells of the microplate.
- Add the test compounds to the wells and incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
- Add the Europium-labeled antibody and streptavidin-conjugated acceptor fluorophore to the wells.
- Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
- Calculate the IC50 value by fitting the dose-response curve using a suitable software.

Cellular BCL6 Degradation Assay (Meso Scale Discovery - MSD)

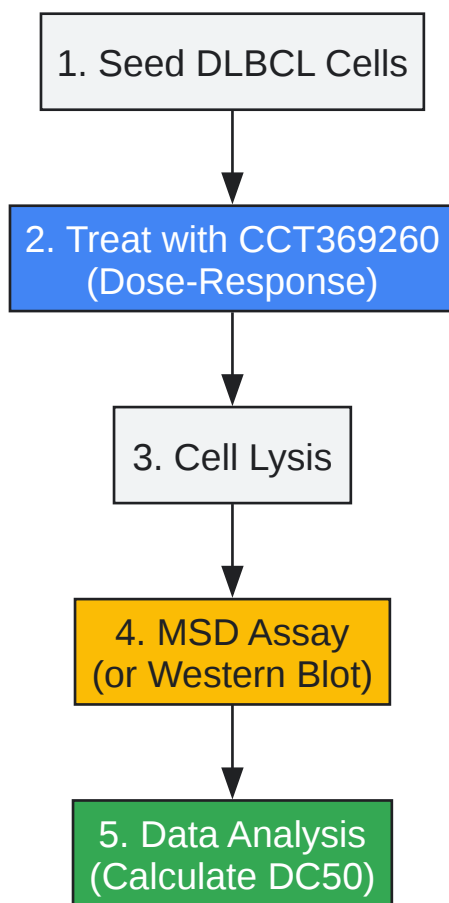
This assay quantifies the degradation of endogenous BCL6 protein in cells upon treatment with **CCT369260**.

Materials:

- DLBCL cell lines (e.g., OCI-Ly1, Karpas 422)
- Cell culture medium (e.g., RPMI-1640) with supplements
- **CCT369260** and CCT393732
- MSD BCL6 assay kit (or develop a custom assay with specific capture and detection antibodies)
- Lysis buffer
- MSD plate reader

Procedure:

- Seed the DLBCL cells in a 96-well plate and allow them to adhere or stabilize overnight.
- Treat the cells with a serial dilution of **CCT369260** or the negative control for a defined period (e.g., 4, 8, or 24 hours).
- Lyse the cells and transfer the lysates to the MSD plate pre-coated with a BCL6 capture antibody.
- Incubate to allow the BCL6 protein to bind to the capture antibody.
- Wash the plate and add a detection antibody conjugated with an electrochemiluminescent label.
- Add read buffer and measure the signal using an MSD plate reader.
- Normalize the signal to total protein concentration or a housekeeping protein.
- Calculate the DC50 value from the dose-response curve.



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Caption: General workflow for determining cellular BCL6 degradation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of **CCT369260** on the proliferation of lymphoma cell lines.

Materials:

- DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-4) and a BCL6-low expressing line for comparison (e.g., OCI-Ly3)
- Cell culture medium and supplements
- **CCT369260** and CCT393732
- 96-well clear-bottom white plates

- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed the cells at a low density in a 96-well plate.
- Treat the cells with a serial dilution of **CCT369260** or the negative control.
- Incubate the cells for an extended period (e.g., 6 to 14 days), as the effects on proliferation may take time to manifest.[3]
- Allow the plate to equilibrate to room temperature.
- Add the CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the GI50 value from the dose-response curve.

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